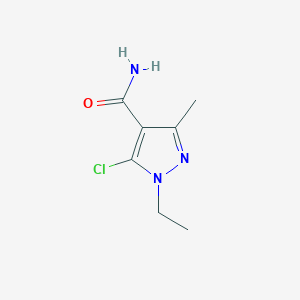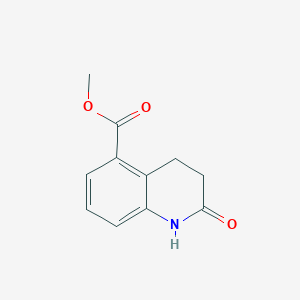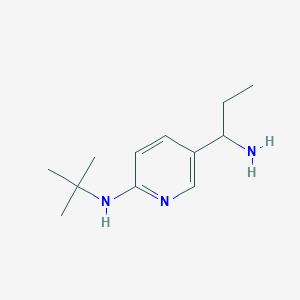
5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminopropyl group attached to the pyridine ring, along with a tert-butyl group. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-aminopyridine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the reductive amination of 2-pyridinecarboxaldehyde with 1-aminopropane in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually performed in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of 5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine.
1-Aminopropane: Another precursor used in the synthesis.
N-tert-Butylpyridin-2-amine: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both the aminopropyl and tert-butyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H21N3 |
|---|---|
分子量 |
207.32 g/mol |
IUPAC名 |
5-(1-aminopropyl)-N-tert-butylpyridin-2-amine |
InChI |
InChI=1S/C12H21N3/c1-5-10(13)9-6-7-11(14-8-9)15-12(2,3)4/h6-8,10H,5,13H2,1-4H3,(H,14,15) |
InChIキー |
BXDYBZNKINEUEH-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CN=C(C=C1)NC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


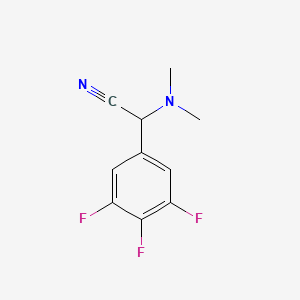
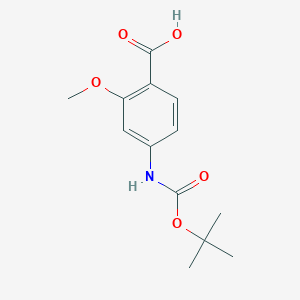
![6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15229891.png)

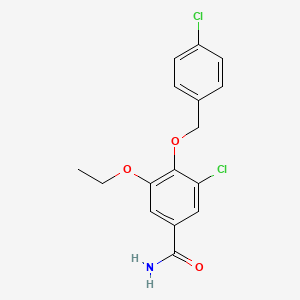
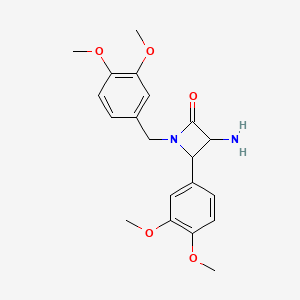
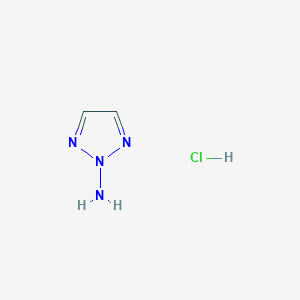
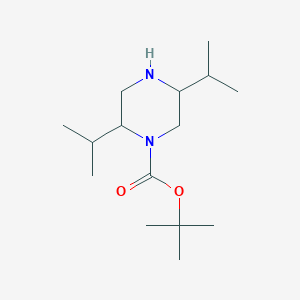
![(7S,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15229926.png)
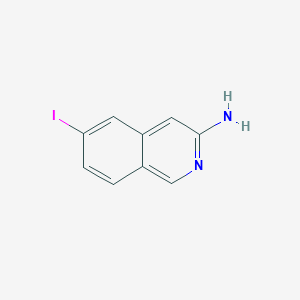
![Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15229936.png)

